

2-Bromopyrimidine-4-carbonitrile: A Versatile Intermediate for Kinase Inhibitor Discovery

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Compound of Interest

Compound Name: **2-Bromopyrimidine-4-carbonitrile**

Cat. No.: **B599147**

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Introduction

2-Bromopyrimidine-4-carbonitrile has emerged as a valuable and versatile building block for the synthesis of targeted therapies in drug discovery, particularly in the development of kinase inhibitors. Its unique chemical structure, featuring a pyrimidine core with strategically placed bromo and cyano functionalities, allows for diverse chemical modifications, making it an ideal starting point for creating libraries of potent and selective drug candidates. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases. The bromo substituent at the 2-position serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and heteroaryl groups. Simultaneously, the cyano group at the 4-position can be a site for further chemical transformations or act as a key interacting element with the target protein. This application note will detail the use of **2-bromopyrimidine-4-carbonitrile** in the synthesis of kinase inhibitors, providing experimental protocols and biological data for derived compounds.

Application in the Synthesis of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

A significant application of **2-bromopyrimidine-4-carbonitrile** is in the synthesis of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are found in several types of cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG),

which contributes to cancer formation and progression.[1] Therefore, inhibiting mutant IDH1 is a promising therapeutic strategy for these cancers.[1]

The synthesis of these inhibitors often involves a key nucleophilic aromatic substitution (SNAr) reaction where the bromine atom at the 2-position of **2-bromopyrimidine-4-carbonitrile** is displaced by an amine-containing moiety. This reaction forms a 2-aminopyrimidine derivative, a common scaffold in many kinase inhibitors.

Quantitative Data of Representative IDH1 Inhibitors

The following table summarizes the inhibitory activity of representative compounds synthesized using a 2-aminopyrimidine-4-carbonitrile core, derived from **2-bromopyrimidine-4-carbonitrile**.

Compound ID	Target	IC50 (nM)	Cell-Based Assay
Compound A	Mutant IDH1 (R132H)	15	2-HG production in U87MG cells
Compound B	Mutant IDH1 (R132C)	25	2-HG production in HT1080 cells
Compound C	Wild-Type IDH1	>10,000	Enzyme activity assay

Note: The data presented are representative values from publicly available sources and may vary depending on the specific assay conditions.

Experimental Protocols

Synthesis of 2-Bromopyrimidine-4-carbonitrile

The starting material, **2-bromopyrimidine-4-carbonitrile**, can be synthesized from 2-hydroxypyrimidine-4-carboxaldehyde oxime.[1]

Step A: Synthesis of 2-Hydroxy-4-carboxaldehyde Oxime To a solution of 2-hydroxy-4-methylpyrimidine hydrochloride (25.0 g, 171 mmol) in 50% acetic acid (200 mL) at 0 °C, sodium nitrite (17.7 g, 260 mmol) is slowly added. The reaction mixture is stirred at this temperature for a specified time and then worked up to yield the oxime.[1]

Step B: Synthesis of **2-Bromopyrimidine-4-carbonitrile** The 2-hydroxy-4-carboxaldehyde oxime is then subjected to bromination and dehydration reactions to yield the final product, **2-bromopyrimidine-4-carbonitrile**.^[1]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of **2-bromopyrimidine-4-carbonitrile** with a generic amine to form a 2-aminopyrimidine-4-carbonitrile derivative.

Materials:

- **2-Bromopyrimidine-4-carbonitrile**
- Amine of interest (e.g., tert-butyl 3-aminopiperidine-1-carboxylate)
- Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
- Inert gas (Nitrogen or Argon)

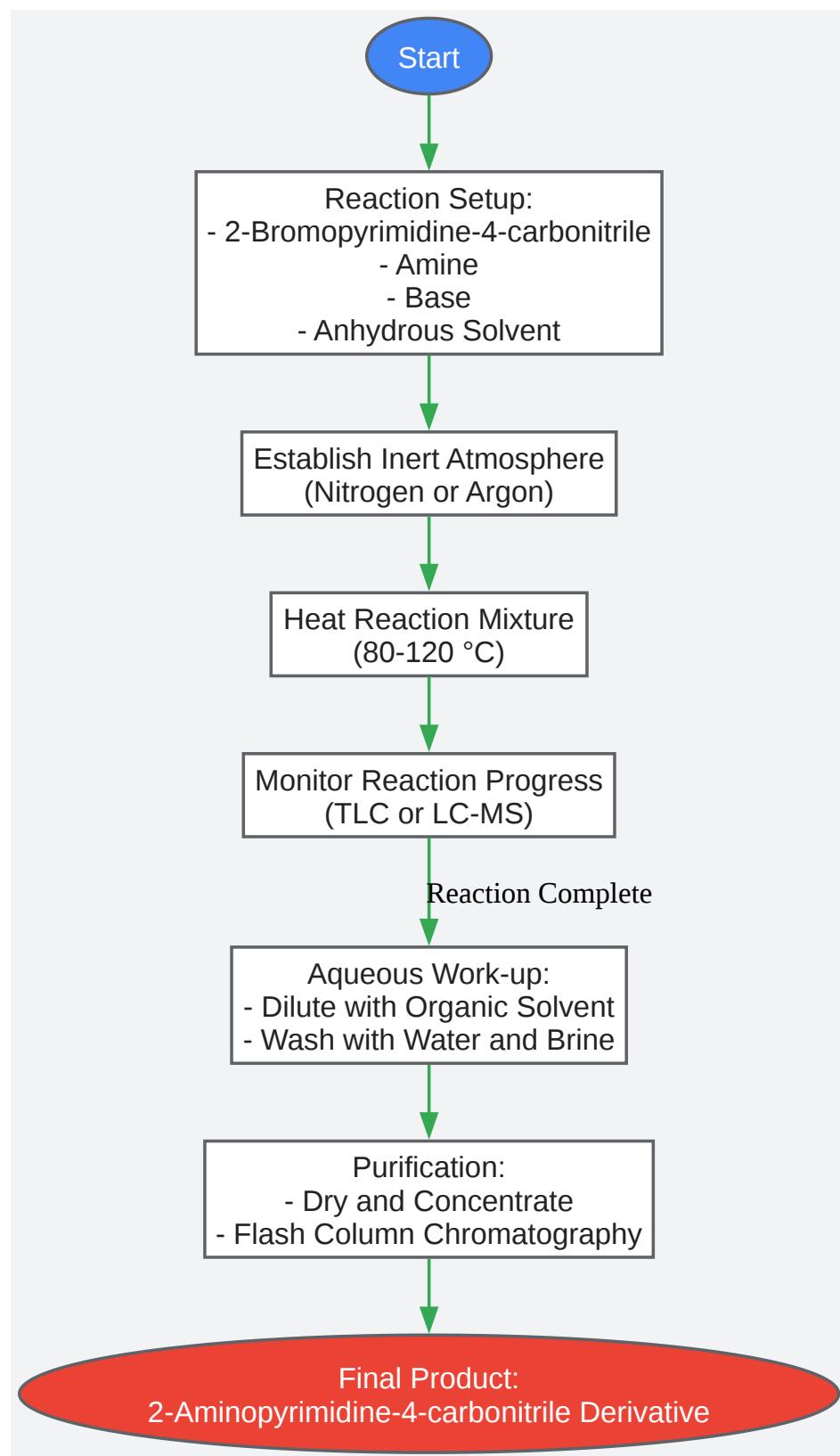
Procedure:

- To a dry reaction flask under an inert atmosphere, add **2-bromopyrimidine-4-carbonitrile** (1.0 eq).
- Dissolve the starting material in the chosen anhydrous solvent.
- Add the amine of interest (1.1-1.5 eq) to the solution.
- Add the base (2.0-3.0 eq) to the reaction mixture.
- Heat the reaction mixture to a temperature between 80-120 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Once the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous work-up by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine-4-carbonitrile derivative.

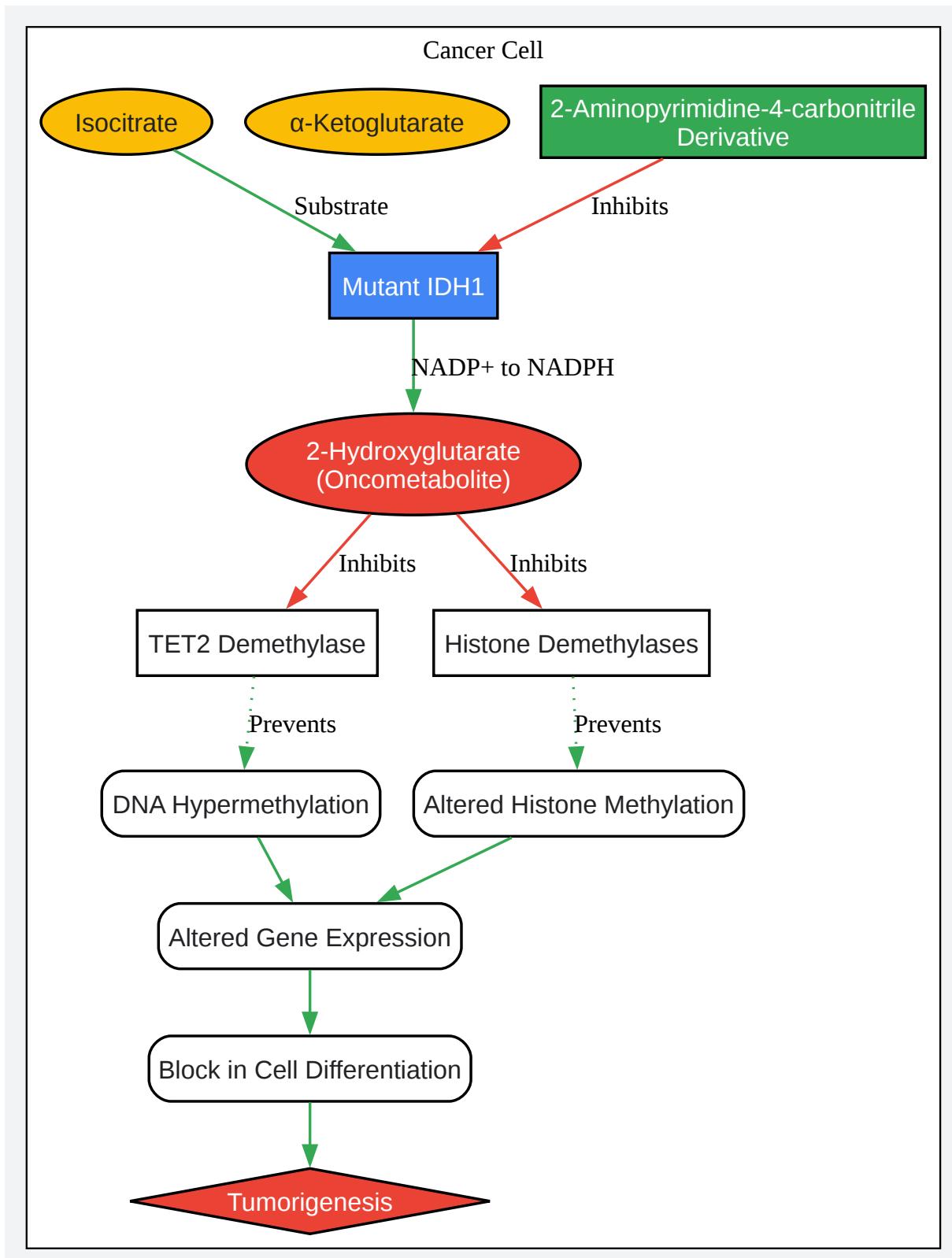
Visualizations

Experimental Workflow for SNAr

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Caption: Workflow for the synthesis of 2-aminopyrimidine-4-carbonitrile derivatives.

Mutant IDH1 Signaling Pathway



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Caption: Simplified signaling pathway of mutant IDH1 in cancer.

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References

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